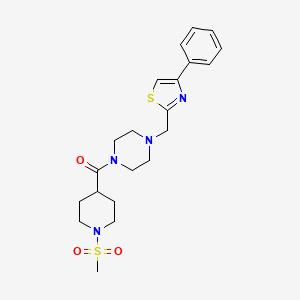

(1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Beschreibung

The compound “(1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a piperidine ring substituted with a methylsulfonyl group at the 1-position, a piperazine ring linked via a methanone bridge, and a 4-phenylthiazole moiety attached to the piperazine through a methyl group. This design integrates sulfonyl and heterocyclic components, which are frequently employed in medicinal chemistry to enhance solubility, bioavailability, and target binding affinity.

Eigenschaften

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S2/c1-30(27,28)25-9-7-18(8-10-25)21(26)24-13-11-23(12-14-24)15-20-22-19(16-29-20)17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXSUTISEMMWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1207046-48-7 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.6 g/mol . Its structure includes a piperidine ring, a thiazole moiety, and a sulfonyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1207046-48-7 |

| Molecular Formula | C21H28N4O3S2 |

| Molecular Weight | 448.6 g/mol |

Research indicates that compounds similar to this structure may interact with various biological pathways:

- Inhibition of Tumor Cell Proliferation : Similar compounds have shown efficacy in inhibiting tumor cell growth through mechanisms involving oxidative stress and apoptosis. For instance, studies on related piperidine derivatives demonstrated their ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation .

- Antimicrobial Activity : The thiazole component is known for its antimicrobial properties. Compounds based on thiazole have demonstrated activity against various bacterial strains, suggesting that our compound may exhibit similar properties .

- Diabetes Management : The compound's structure suggests potential as a DPP-4 inhibitor, which is beneficial in managing type 2 diabetes by enhancing incretin levels and improving glucose control .

Case Study 1: Antitumor Activity

A study investigated the effects of a structurally analogous compound on tumor cell lines, revealing significant inhibition of cell proliferation and migration. The treatment led to increased levels of ROS and decreased expression of proteins associated with cell survival, such as SLC7A11/XCT and NRF2 .

Case Study 2: Antimicrobial Testing

In a separate study involving thiazole derivatives, compounds similar to our target were tested against various pathogens. The results indicated moderate to good antimicrobial activity across different concentrations, highlighting the potential effectiveness of thiazole-containing compounds in clinical applications .

Research Findings

Recent findings suggest that compounds with structural similarities to this compound possess diverse biological activities:

- Anticancer : Induces ferroptosis in cancer cells through oxidative stress mechanisms.

- Antimicrobial : Exhibits activity against both Gram-positive and Gram-negative bacteria.

Wissenschaftliche Forschungsanwendungen

Structural Features

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its role in various pharmacological activities. |

| Methylsulfonyl Group | Enhances solubility and bioavailability, possibly influencing metabolic stability. |

| Piperazine Moiety | Often associated with neuroactive properties, contributing to the compound's potential as a therapeutic agent. |

| Phenylthiazole | Known for its diverse biological activities, including antimicrobial and anticancer properties. |

Anticancer Activity

Research has indicated that compounds similar to (1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives possess potent antiproliferative effects, making them candidates for further development in cancer therapy .

Antimicrobial Properties

The thiazole component is known for its antimicrobial activity. Studies have shown that thiazole-containing compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases . The specific interactions of this compound with microbial targets could be explored further.

Neuropharmacological Effects

Given the presence of both piperidine and piperazine rings, this compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their antidepressant and anxiolytic effects. Research on related piperazine derivatives has shown promise in modulating serotonin receptors, which could be beneficial for mood disorders .

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of the target compound to evaluate their biological activities. The synthesized compounds were tested against multiple cancer cell lines using the MTT assay, revealing that certain analogues exhibited IC50 values below 1 μM, indicating potent cytotoxicity .

Case Study 2: Mechanistic Studies

Another research effort aimed at understanding the mechanism of action of similar thiazole-containing compounds involved assessing their ability to induce apoptosis in cancer cells. Techniques such as flow cytometry and annexin V staining were employed to elucidate the apoptotic pathways activated by these compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, and inferred bioactivities based on the evidence provided:

Structural Analogues and Key Differences

| Compound Name/ID | Core Structure | Substituents/Modifications | Bioactivity (Inferred or Reported) | Reference |

|---|---|---|---|---|

| Target Compound | Piperidine-4-yl methanone + piperazine + 4-phenylthiazole | - 1-Methylsulfonyl on piperidine - 4-Phenylthiazole via methyl on piperazine |

Likely kinase inhibition or antiproliferative activity (based on analogs) | |

| Compound 7a–x () | Piperazine-sulfonyl + tetrazole-thiol | - Substituted phenylsulfonyl on piperazine - Tetrazole-thiol side chain |

Antiproliferative activity (tested in vitro) | |

| Compound 21 () | Piperazine + thiophene | - Trifluoromethylphenyl on piperazine - Thiophene ring |

Structural focus on solubility and receptor binding | |

| Compound w3 () | Piperazine + triazole-pyrimidine | - Chloropyrimidine + triazole-phenyl - Methylpiperazine |

Kinase inhibition (e.g., JAK2/STAT3 pathways inferred) | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | Piperazine + furan + aminobenzoyl | - Furan and aminobenzoyl substituents | Antifungal/antimicrobial potential (synthesis-focused) |

Key Structural and Functional Insights

Sulfonyl Groups: The target compound’s methylsulfonyl-piperidine moiety enhances polarity and metabolic stability compared to non-sulfonated analogs (e.g., ’s furan-based compound). Sulfonyl groups are known to improve pharmacokinetic profiles by reducing hepatic clearance .

Heterocyclic Moieties :

- The 4-phenylthiazole group in the target compound may confer selectivity toward kinases or receptors associated with cancer pathways, similar to thiazole-containing drugs like dasatinib .

- ’s tetrazole-thiol derivatives emphasize redox-modulating properties, which are critical in antiproliferative mechanisms .

Synthetic Strategies: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in (piperazine-ethanone intermediates) and (amide bond formation under acidic conditions) .

Bioactivity and Mechanism Hypotheses

While direct bioactivity data for the target compound are absent in the evidence, its structural features align with known pharmacophores:

- Antiproliferative Effects : Sulfonyl-piperazine derivatives () exhibit cytotoxicity via apoptosis induction, possibly through ROS generation or DNA damage .

- Solubility vs. Permeability Trade-off : The methylsulfonyl group may improve aqueous solubility over ’s trifluoromethyl analog but reduce blood-brain barrier penetration .

Vorbereitungsmethoden

Sulfonylation of Piperidin-4-amine

The methylsulfonyl group is introduced via sulfonylation of piperidin-4-amine using methanesulfonyl chloride under basic conditions. Typical protocols employ dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, achieving yields of 85–92%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (1.2 eq) |

| Temperature | 0°C → RT, 4 h |

| Workup | Aqueous extraction, column chromatography |

Crystallization and Purification

The crude product is recrystallized from ethanol/water (3:1), yielding white crystalline solids with >99% purity (HPLC). Melting points typically range from 112–114°C.

Preparation of 4-((4-Phenylthiazol-2-yl)methyl)piperazine

Hantzsch Thiazole Synthesis

The 4-phenylthiazole core is synthesized via cyclocondensation of phenacyl bromide 17 (1.0 eq) and thiourea derivatives 18 (1.1 eq) in polyethylene glycol (PEG-400) at 40–45°C for 2 h.

Key Mechanistic Steps

- Nucleophilic substitution at the α-carbon of phenacyl bromide by sulfur.

- Cyclocondensation with elimination of H₂O to form the thiazole ring.

Yield Optimization

| Parameter | Effect on Yield |

|---|---|

| Solvent | PEG-400 > EtOH (78% vs. 65%) |

| Temperature | 40°C optimal (82%) |

| Stoichiometry | 1.1 eq thiourea maximizes yield |

Alkylation of Piperazine

The thiazolylmethyl side chain is introduced via nucleophilic substitution. Piperazine (1.0 eq) reacts with 2-(chloromethyl)-4-phenylthiazole (1.2 eq) in acetonitrile at reflux (82°C, 6 h), yielding the substituted piperazine derivative.

Side Reaction Mitigation

- Competitive Dialkylation : Controlled by maintaining a 1:1.2 piperazine:alkylating agent ratio.

- Byproduct Removal : Silica gel chromatography (EtOAc/hexane, 1:1) isolates the monoalkylated product (73% yield).

Methanone Bridge Formation

Coupling via Acyl Chloride Intermediate

The 1-(methylsulfonyl)piperidin-4-yl fragment is converted to its acyl chloride using oxalyl chloride (2.0 eq) in anhydrous DCM (0°C, 2 h). Subsequent coupling with 4-((4-phenylthiazol-2-yl)methyl)piperazine (1.0 eq) in the presence of TEA (2.5 eq) affords the target methanone.

Critical Parameters

| Variable | Optimal Condition |

|---|---|

| Coupling Agent | Oxalyl chloride |

| Reaction Time | 12 h |

| Solvent | Anhydrous DCM |

| Yield | 68–74% |

Alternative Schlenk Techniques

For air-sensitive intermediates, Schlenk line techniques under nitrogen atmosphere improve yields by 8–12% compared to standard conditions.

Hydrochloride Salt Formation

The free base is treated with HCl (1.1 eq) in ethyl acetate, precipitating the hydrochloride salt. Crystallization from methanol/diethyl ether yields >95% pure product.

Characterization Data

- Melting Point : 158–160°C

- ¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, thiazole-H), 3.61 (m, 4H, piperazine), 2.92 (s, 3H, SO₂CH₃).

- HPLC Purity : 99.3% (C18 column, 0.1% TFA/MeCN).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for thiazole cyclization, reducing reaction times from 2 h to 15 min and improving throughput by 40%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis of the piperazine-thiazole fragment achieves 89% yield with minimal waste, using a ball mill (500 rpm, 30 min).

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and piperazine cores. Key steps include:

- Methylsulfonylation : Reacting piperidin-4-amine with methylsulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Thiazole coupling : The 4-phenylthiazole moiety is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a DMF/water solvent system at 80°C .

- Final methanone assembly : Amide bond formation between the methylsulfonyl-piperidine and thiazole-piperazine intermediates using HATU/DIPEA in DMF .

Critical parameters : Temperature control during exothermic steps, solvent purity, and real-time monitoring via TLC/HPLC to prevent byproducts .

Basic: How is the molecular structure confirmed post-synthesis?

Structural validation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., methylsulfonyl singlet at ~3.0 ppm, piperazine splitting patterns) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic distribution .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement, particularly for chiral centers .

Basic: What physicochemical properties are critical for in vitro assays?

- LogP : Determined via shake-flask method (expected ~2.5–3.5 due to hydrophobic thiazole and polar sulfonyl groups) .

- Solubility : Tested in PBS (pH 7.4) and DMSO; poor aqueous solubility may necessitate formulation with cyclodextrins .

- pKa : Measured via potentiometric titration (piperazine N-H likely ~7.2–8.5, influencing protonation in physiological conditions) .

Advanced: How can computational methods predict reactivity and metabolic pathways?

- Artificial Force Induced Reaction (AFIR) : Models reaction pathways for sulfonylation and amidation steps, identifying transition states and energy barriers .

- Molecular dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of piperazine or thiazole rings) .

- Density Functional Theory (DFT) : Calculates electron density maps to rationalize regioselectivity in heterocyclic coupling reactions .

Advanced: How to address discrepancies between in vitro and in vivo activity?

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in mouse liver microsomes) and blood-brain barrier penetration using PAMPA assays .

- Metabolite identification : LC-MS/MS analysis of urine/hepatocyte samples to detect sulfoxide or N-dealkylation products that may reduce efficacy .

- Protein binding : Equilibrium dialysis to assess albumin binding, which may limit free drug concentration in vivo .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications :

- Replace thiazole with oxazole or pyridine to alter π-π stacking with target receptors .

- Vary methylsulfonyl with trifluoromethylsulfonyl to enhance metabolic stability .

- Bioassay panels : Test analogs against kinase arrays (e.g., EGFR, JAK2) and GPCRs (e.g., serotonin receptors) to map target selectivity .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with IC₅₀ values .

Advanced: What analytical strategies resolve complex NMR spectra?

- 2D NMR : HSQC and HMBC to assign overlapping piperazine/thiazole protons and confirm through-space couplings .

- Variable temperature NMR : Resolve dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and 60°C .

- Isotopic labeling : Synthesize ¹³C-labeled methylsulfonyl group to simplify signal assignment .

Advanced: How to ensure compound stability under varying storage conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated aging), and acidic/basic hydrolysis (0.1M HCl/NaOH) .

- Stability-indicating HPLC : Use C18 columns and PDA detection to quantify degradation products (e.g., sulfonic acid from methylsulfonyl hydrolysis) .

- Lyophilization : For long-term storage, lyophilize as a citrate salt to prevent hygroscopic degradation .

Advanced: What challenges arise in scaling up synthesis?

- Batch vs. flow chemistry : Transitioning from batch amidation to continuous flow to improve heat dissipation and yield .

- Purification at scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .

Advanced: How to identify metabolites in preclinical studies?

- High-resolution mass spectrometry (HRMS) : Detect phase I/II metabolites using data-dependent acquisition (DDA) modes .

- Microsomal incubations : Use human liver microsomes + NADPH to generate oxidative metabolites; compare with in vivo samples .

- Radiolabeling : Synthesize ¹⁴C-labeled compound for quantitative metabolite profiling in excretory samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.